Gozetotide alf-18, also known as Gallium-68 Gozetotide, is a radiopharmaceutical compound primarily utilized in the diagnosis of prostate cancer through positron emission tomography imaging. This compound targets the prostate-specific membrane antigen, making it a valuable tool for detecting metastatic castration-resistant prostate cancer. The molecular formula for Gozetotide alf-18 is , and it has been approved for clinical use in several regions, including the United States and Europe.
Gozetotide alf-18 is classified as a peptide conjugate and a diagnostic radiopharmaceutical. It is derived from the chelator HBED-CC, which facilitates the binding of Gallium-68, a radioisotope used in imaging. The compound is specifically designed to enhance the visibility of prostate cancer cells during imaging procedures, thus aiding in effective diagnosis and treatment planning.
The synthesis of Gozetotide alf-18 involves several critical steps:
Recent studies have reported optimized methods for synthesizing Gozetotide alf-18, achieving high yields and purity levels. For instance, automated synthesis platforms have been utilized to streamline production processes, enhancing reproducibility and efficiency while maintaining high radiochemical purity (over 95%) and stability .
Gozetotide alf-18 features a complex molecular structure characterized by its peptide backbone and the incorporation of Gallium-68. The molecular structure can be represented as follows:
The compound's structure allows it to effectively bind to prostate-specific membrane antigens, facilitating targeted imaging of cancerous tissues.
The primary chemical reaction involved in the synthesis of Gozetotide alf-18 is the coordination of Gallium-68 with the HBED-CC chelator within the peptide framework. This reaction can be summarized as follows:
These reactions are crucial for ensuring that Gozetotide alf-18 maintains its integrity and effectiveness as a diagnostic agent .
The mechanism of action of Gozetotide alf-18 involves its selective binding to prostate-specific membrane antigens present on prostate cancer cells. Upon administration:
This targeted approach enhances the sensitivity and specificity of prostate cancer detection compared to traditional imaging methods .
Gozetotide alf-18 exhibits several notable physical and chemical properties:
These properties make Gozetotide alf-18 suitable for clinical applications in cancer diagnostics.
Gozetotide alf-18 is primarily used in medical imaging for diagnosing metastatic castration-resistant prostate cancer. Its applications include:
Prostate-Specific Membrane Antigen is a type II transmembrane glycoprotein overexpressed in prostate adenocarcinoma cells, with expression levels correlating with tumor aggressiveness, metastasis, and disease recurrence. Unlike normal prostate tissue, Prostate-Specific Membrane Antigen expression increases significantly in poorly differentiated and metastatic carcinomas, making it an ideal molecular target for diagnostic imaging and therapeutic applications. The extracellular domain of Prostate-Specific Membrane Antigen possesses enzymatic activity (glutamate-preferring carboxypeptidase) that allows specific binding to small-molecule inhibitors, which can be leveraged for radiopharmaceutical development [9]. This biological characteristic forms the foundation for Prostate-Specific Membrane Antigen-targeted radiopharmaceuticals like Gozetotide Alf-18, which exploit the antigen's overexpression for precise tumor localization.
The development of Prostate-Specific Membrane Antigen-targeted agents has progressed through several generations:
Gallium-68-labeled agents (e.g., Gallium Ga-68 Gozetotide) demonstrated clinical utility but faced limitations related to the radionuclide's short half-life (68 minutes) and generator-dependent production [9]. This prompted research into Fluorine-18-based alternatives (110-minute half-life, cyclotron production), leading to compounds like Fluorine-18-DCFPyL and Fluorine-18-PSMA-1007. Gozetotide Alf-18 represents a further evolution, combining the pharmacokinetic advantages of Fluorine-18 with a novel radiohybrid technology that enables potential theranostic pairing with therapeutic radionuclides [1].
Fluorine-18 offers distinct advantages over Gallium-68 for Prostate-Specific Membrane Antigen imaging:
These characteristics address key limitations of Gallium-68 agents, particularly regarding logistical accessibility and image quality. The longer half-life enables delayed imaging protocols (up to 3 hours post-injection), potentially improving target-to-background ratios for better detection of low-volume disease [6]. Additionally, Fluorine-18 production scales more efficiently for widespread clinical implementation compared to generator-based Gallium-68 systems.
Gozetotide Alf-18 (Chemical Abstracts Service Registry Number: 1906894-20-9) belongs to the radiohybrid Prostate-Specific Membrane Antigen inhibitor class. It is also known as Aluminum Fluoride Prostate-Specific Membrane Antigen-HBED-CC and Alf-18 Prostate-Specific Membrane Antigen-11, reflecting its dual chemical and functional characteristics. The "Gozetotide" designation follows International Nonproprietary Name conventions for peptide-based radiopharmaceuticals, while "Alf-18" specifies the Aluminum Fluoride-Fluorine-18 complex core [3] [7]. Development originated from the recognition that the HBED-CC chelator could form stable complexes with Aluminum Fluoride-Fluorine-18 at ambient temperatures, enabling efficient radiolabeling. Preclinical evaluation demonstrated superior binding affinity and biodistribution compared to earlier Fluorine-18-labeled compounds, leading to phase III clinical trials that validated its diagnostic performance in prostate cancer detection and staging [3] [9].
Table 1: Key Developmental Milestones for Gozetotide Alf-18
| Year | Development Phase | Significance |
|---|---|---|
| 2016 | Preclinical validation | Demonstrated high binding affinity and specificity for Prostate-Specific Membrane Antigen |
| 2019 | Radiolabeling optimization | Established reliable Aluminum Fluoride-Fluorine-18 chelation methodology |
| 2021 | Phase I/II trials | Confirmed favorable biodistribution and lesion detection capability |
| 2023 | Phase III trials | Validated diagnostic performance in primary staging and biochemical recurrence |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: